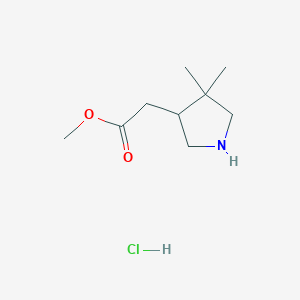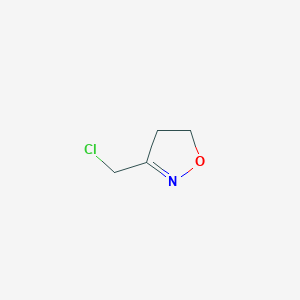
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Preparation and Reactivity Studies
Research on compounds with structural similarities to "Methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride" often involves detailed studies on their preparation, structure, and reactivity. For instance, studies have focused on the preparation and reactivity of complex organic compounds, showcasing methodologies that could potentially apply to synthesizing and understanding the reactivity of "this compound" (A. S. Koch et al., 1990) [https://consensus.app/papers/preparation-reactivity-methyl-koch/68a256822efb59fc8be8bdfd6f8ae1b5/?utm_source=chatgpt].
Catalytic Applications
Compounds containing pyrrolidinyl or similar structures are explored for their catalytic applications in chemical reactions. For example, pyrrolidinopyridines have been assessed in palladium-catalyzed allylic substitutions, highlighting the impact of ligand structure on the reaction outcome (R. Stranne & C. Moberg, 2001) [https://consensus.app/papers/pyrrolidinopyridines-palladium‐catalyzed-allylic-stranne/3970d749848d53b3a7f5caaba7c30189/?utm_source=chatgpt].
Advanced Organic Synthesis
Research includes the synthesis of labeled compounds for pharmacological studies, demonstrating the compound's use in developing potent calcium antagonists and exploring their pharmacokinetics (Arima Hideki et al., 1988) [https://consensus.app/papers/synthesis-2hlabeled-3s1benzyl3pyrrolidinyl-methyl-hideki/59a8bf78f213501e92ae06fdc1e1573c/?utm_source=chatgpt].
Novel Esterification Techniques
The development of novel esterification techniques using pyrrolidinyl catalysts for producing organic esters showcases the compound's utility in facilitating complex organic synthesis processes (S. Sano et al., 2006) [https://consensus.app/papers/novel-deconjugative-esterification-sano/e99efa800a2e5b9d9fc23ca1e29d27fd/?utm_source=chatgpt].
Mechanistic Insights and Catalysis
Research on related compounds also delves into detailed mechanistic insights and catalysis, such as the use of pyridine hydrochloride derivatives as recyclable catalysts for acylating inert alcohols, illustrating the diverse applications in organic synthesis and catalysis (Zhihui Liu et al., 2014) [https://consensus.app/papers/4nndimethylaminopyridine-hydrochloride-catalyst-liu/219915949f2f52bb9291ff2cfd0eec4d/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
methyl 2-(4,4-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-7(9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJJLDCHZKXKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CC(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-{3-[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}PIPERIDINE-4-CARBONYL)MORPHOLINE](/img/structure/B2840196.png)

![3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde](/img/structure/B2840202.png)
![ethyl 4-(2-{[5-(4-tert-butylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2840203.png)



![1-methyl-8-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2840208.png)

![4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2840211.png)



